

Yadanzioside L: An In-depth Technical Guide on Molecular Targets and Signaling Pathways

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Compound of Interest

Compound Name: Yadanzioside L

Cat. No.: B1682350

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Disclaimer: Direct experimental evidence detailing the specific molecular targets and signaling pathways of **Yadanzioside L** is limited in the currently available scientific literature. This guide synthesizes information on closely related quassinoid glycosides isolated from the same plant, *Brucea javanica*, to infer potential mechanisms of action for **Yadanzioside L**. The primary focus of the detailed mechanistic data presented herein is on Yadanziolide A, a structurally similar compound whose anti-cancer properties have been more extensively studied.

Introduction to Yadanzioside L

Yadanzioside L is a quassinoid glycoside, a class of bitter principles derived from plants of the Simaroubaceae family, notably *Brucea javanica* (L.) Merr.[1]. Quassinoids have garnered significant interest in oncology research for their potent anti-proliferative and pro-apoptotic activities against various cancer cell lines. While **Yadanzioside L** has been identified as a constituent of *Brucea javanica*, its precise mechanism of action remains an active area of investigation. This document consolidates the current understanding of related compounds to provide a framework for future research into **Yadanzioside L**.

Inferred Molecular Targets and Signaling Pathways

Based on studies of other compounds from *Brucea javanica* oil, it is hypothesized that **Yadanzioside L** may exert its therapeutic effects through a multi-component, multi-target, and

multi-pathway approach.[2] Key signaling pathways implicated in the anti-cancer effects of related compounds include the JAK-STAT and P53/MAPK1 pathways.

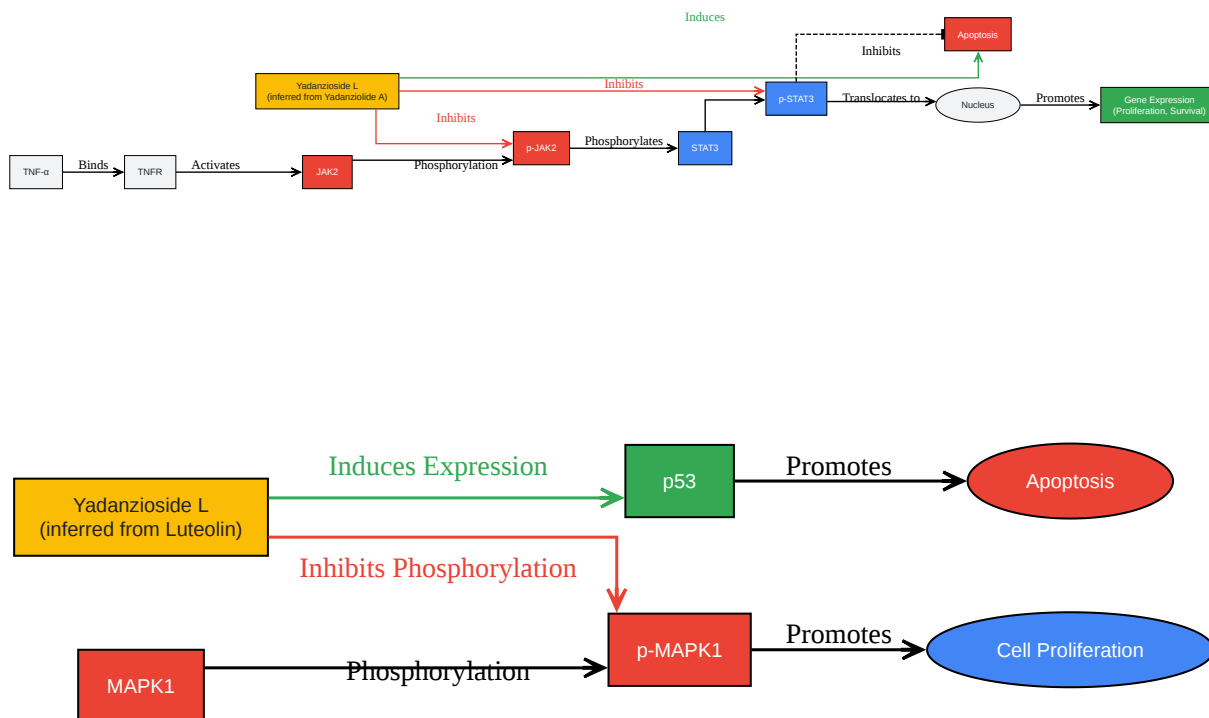
The JAK-STAT Signaling Pathway

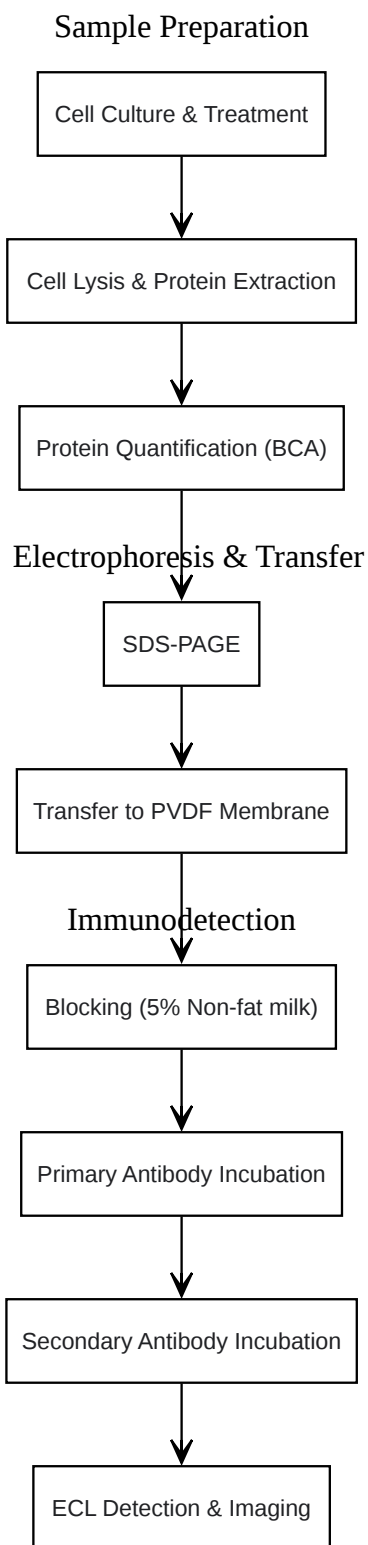
Research on Yadanziolide A, a closely related compound, has demonstrated its ability to inhibit the proliferation and induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting the JAK-STAT pathway.[3][4]

Key Molecular Targets:

- Janus Kinase 2 (JAK2): Yadanziolide A has been shown to inhibit the phosphorylation of JAK2.[4]
- Signal Transducer and Activator of Transcription 3 (STAT3): Consequently, the phosphorylation of STAT3 is also inhibited.[3][4]
- Tumor Necrosis Factor-alpha (TNF- α): The anti-cancer activity is linked to the TNF- α /STAT3 signaling axis.[4]

By inhibiting the phosphorylation of JAK2 and STAT3, Yadanziolide A effectively blocks the downstream signaling cascade that promotes cancer cell survival and proliferation, leading to the activation of apoptotic pathways.[3][4]





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